8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
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Description
8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques
Research on quinolinyl chalcones containing pyrazole groups, closely related to the compound of interest, demonstrates efficient synthesis methods, such as Claisen–Schmidt condensation, under ultrasonic conditions. These compounds show promising anti-microbial properties against bacterial and fungal strains, with certain derivatives exhibiting moderate anti-oxidant activity (Prasath et al., 2015).
DNA Binding and Cytotoxicity
Another study on quinolin-2-yl-morpholine based pyrazole derivatives and their complexes with Pt(II) and Pd(II) highlights their ability to bind with DNA, which suggests potential for cancer therapy. These complexes showed effective cytotoxicity against specific cancer cell lines and significant antibacterial activity (Patel et al., 2019).
Chemical Properties and Interactions
Solvatochromic Shift Studies
Research into compounds such as 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3- b ] Pyridin-2-one provides insights into their absorption and fluorescence characteristics. Such studies contribute to understanding the interaction of these compounds with solvents, which is crucial for their application in chemical sensors or molecular probes (Deepa et al., 2013).
Anti-corrosion Properties
Investigations into 8-hydroxyquinoline derivatives reveal their potential as anti-corrosion agents for metals in acidic mediums. These findings highlight the practical applications of such compounds in industrial settings to protect metals from corrosion (Douche et al., 2020).
Synthetic Pathways
Studies also focus on developing new synthetic routes for creating pyrazolo[4,3-c]quinolin-3(5H)-ones and derivatives. Such research is fundamental for expanding the chemical toolkit available for the development of new compounds with potential therapeutic or industrial applications (Chimichi et al., 2008).
Properties
IUPAC Name |
2-(4-methylphenyl)-8-(morpholine-4-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-2-5-16(6-3-14)26-22(28)18-13-23-19-7-4-15(12-17(19)20(18)24-26)21(27)25-8-10-29-11-9-25/h2-7,12-13,24H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISJUXRRWAMLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.